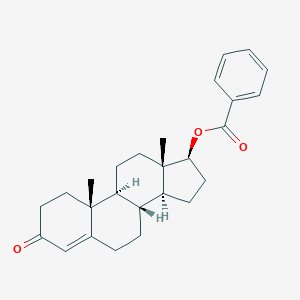
trans-Styrylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Styrylacetic acid is a natural product found in Streptomyces albidoflavus and Streptomyces koyangensis . It is a white solid that is soluble in water and alcohol .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O2 . Its IUPAC name is (E)-4-phenylbut-3-enoic acid . The structure includes a phenyl group (C6H5) attached to a but-3-enoic acid group (CH=CHCH2CO2H) .Physical And Chemical Properties Analysis
This compound is a white to yellow-brown crystalline powder or needles . It has a molecular weight of 162.18 g/mol . The melting point is reported to be between 84 - 86 °C .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
- Peptidylglycine alpha-hydroxylating monooxygenase inactivation: trans-Styrylacetic acid has been utilized in studies focusing on the inactivation of peptidylglycine alpha-hydroxylating monooxygenase (PHM), a crucial enzyme in the activation of substance P among other neuropeptides. It serves as a mechanism-based inhibitor of PHM in various species, displaying different inactivation efficiencies (Bolkenius, Ganzhorn, Chanal, & Danzin, 1997).
Chemical Synthesis and Reactivity
- Synthesis of 3-aryl-2-acyloxyacrylamides: The compound has been involved in unique condensation reactions with arylacetic acids and isocyanides, leading to the formation of novel classes of polysubstituted pyrrolones and pyrrolidinediones (Basso, Banfi, Galatini, Guanti, Rastrelli, & Riva, 2009).
Spectroscopy and Crystal Studies
- Investigating polarized IR spectra: The polarized IR spectra of the hydrogen bond system in crystals of this compound have been extensively studied, providing insights into the spectral properties of such crystals (Flakus, Jabłońska, & Jones, 2006).
Catalytic and Biotechnological Applications
- Cobalt-Catalyzed Allylic C(sp3)-H Carboxylation with CO2: The compound has been used in catalytic processes, particularly in the carboxylation of allylic C(sp3)-H bond of terminal alkenes with CO2, showcasing a synthesis pathway for γ-butyrolactones (Michigami, Mita, & Sato, 2017).
- Phenylacetyl‐CoA Catabolon: It is part of the phenylacetyl‐CoA catabolon, a complex catabolic unit with broad biotechnological applications, transforming various related compounds into phenylacetyl‐CoA (Luengo, García, & Olivera, 2001).
Mecanismo De Acción
Target of Action
Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide .
Mode of Action
This compound acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase . This means that the compound binds to the enzyme and undergoes a chemical reaction to form a reactive species. This reactive species then irreversibly binds to the enzyme, thereby inhibiting its activity .
Biochemical Pathways
It is known that the inhibition of peptidylglycine α-hydroxylating monooxygenase can disrupt the amidation of bioactive peptides . This could potentially affect a wide range of physiological processes, as bioactive peptides are involved in numerous biological functions.
Result of Action
The inhibition of Peptidylglycine α-hydroxylating monooxygenase by this compound could lead to a decrease in the activity of bioactive peptides . This could potentially result in a variety of molecular and cellular effects, depending on the specific peptides affected.
Safety and Hazards
Análisis Bioquímico
. .
Biochemical Properties
Trans-Styrylacetic acid plays a significant role in biochemical reactions. It is known to interact with enzymes such as Peptidylglycine α-hydroxylating monooxygenase . The nature of these interactions is complex and often involves the formation of hydrogen bonds and other non-covalent interactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes such as Peptidylglycine α-hydroxylating monooxygenase . By acting as an inhibitor, it can affect the activity of this enzyme, leading to changes in gene expression and other cellular processes.
Metabolic Pathways
This compound is involved in the phenylacetyl-CoA catabolon, a complex catabolic unit that transforms structurally related compounds into a common catabolite, phenylacetyl-CoA . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of trans-Styrylacetic acid can be achieved through the Claisen-Schmidt condensation reaction.", "Starting Materials": [ "Benzaldehyde", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Mix benzaldehyde and acetic anhydride in ethanol", "Add sodium hydroxide to the mixture and stir", "Heat the mixture to reflux for several hours", "Cool the mixture and add water to precipitate the product", "Filter the product and wash with water", "Dry the product to obtain trans-Styrylacetic acid" ] } | |
| 1914-58-5 | |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(Z)-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4- |
Clave InChI |
PSCXFXNEYIHJST-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\CC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(=O)O |
| 59744-46-6 1914-58-5 |
|
Pictogramas |
Irritant |
Sinónimos |
4-phenyl-3-butenoic acid 4-phenyl-3-butenoic acid, (E)-isomer styrylacetic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photoluminescent properties of hybrid materials containing trans-styrylacetic acid?
A: Research suggests that hybrid materials incorporating this compound exhibit favorable photoluminescent properties. Specifically, these materials demonstrate long luminescence lifetimes and high quantum efficiencies, making them potentially suitable for applications requiring efficient light emission. []
Q2: Can this compound be used as a building block in the synthesis of polymers?
A: Yes, this compound can function as a monomer in polymerization reactions. Studies have shown its successful incorporation into polysilsesquioxanes via radical addition polymerization. These resulting polymers, incorporating rare earth elements like europium (Eu3+) and terbium (Tb3+), were further investigated for their luminescent properties. []
Q3: How is this compound metabolized?
A: this compound is part of the phenylacetyl-CoA catabolon, a network of metabolic pathways. It is ultimately broken down into phenylacetyl-CoA, a common intermediate that feeds into general metabolic processes. []
Q4: What is the product of the reaction between this compound and aqueous potassium hydrogen persulfate (KHSO5)?
A: Reacting this compound with aqueous KHSO5 yields trans-3-hydroxy-4-phenylbutyrolactone as the product. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)
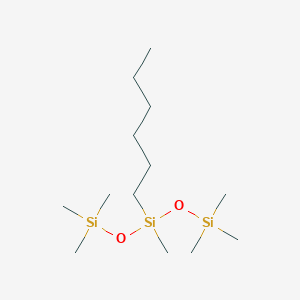
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)

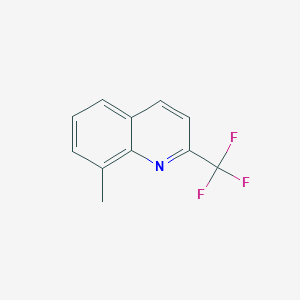
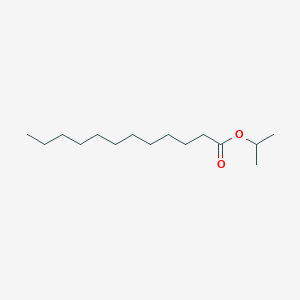
![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
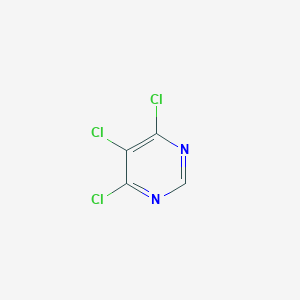
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
